2-(2,4-dichlorophenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
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Overview
Description
2-(2,4-Dichlorophenyl)-6-morpholino-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,3,5-oxadiazine ring, which is a heterocyclic structure containing nitrogen and oxygen atoms. The presence of dichlorophenyl and trifluoromethyl groups contributes to its distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-6-morpholino-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves multiple steps:
Formation of the 1,3,5-oxadiazine ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carbonyl compounds, under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves the use of 2,4-dichlorobenzoyl chloride, which reacts with the oxadiazine ring in the presence of a base like triethylamine.
Addition of the morpholino group: The morpholino group can be introduced via nucleophilic substitution reactions, where morpholine reacts with an appropriate leaving group on the oxadiazine ring.
Incorporation of trifluoromethyl groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-6-morpholino-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dichlorophenyl and morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-6-morpholino-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-6-morpholino-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine: Lacks the morpholino group, which may affect its chemical and biological properties.
6-Morpholino-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine: Lacks the dichlorophenyl group, leading to different reactivity and applications.
2-(2,4-Dichlorophenyl)-6-morpholino-4H-1,3,5-oxadiazine: Lacks the trifluoromethyl groups, which can significantly alter its chemical behavior.
Uniqueness
The presence of both dichlorophenyl and trifluoromethyl groups, along with the morpholino moiety, makes 2-(2,4-dichlorophenyl)-6-morpholino-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine unique. These groups contribute to its distinct chemical properties, such as increased stability, reactivity, and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H11Cl2F6N3O2 |
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Molecular Weight |
450.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C15H11Cl2F6N3O2/c16-8-1-2-9(10(17)7-8)11-24-13(14(18,19)20,15(21,22)23)25-12(28-11)26-3-5-27-6-4-26/h1-2,7H,3-6H2 |
InChI Key |
IHCOVCQIAPTBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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